(2-Cyclohexylthiazol-5-yl)methanol
Description
(2-Cyclohexylthiazol-5-yl)methanol is a thiazole derivative characterized by a cyclohexyl substituent at the 2-position of the thiazole ring and a hydroxymethyl group at the 5-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol (Compound 10) involves a literature method yielding a yellowish oil with 90% efficiency, followed by bromination to generate 4-(Bromomethyl)-2-cyclohexyl-5-methyloxazole (Compound 11) . This suggests that analogous thiazole derivatives may undergo similar functionalization reactions.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h6,8,12H,1-5,7H2 |
InChI Key |
JYRWTARSMHOZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2-Cyclohexylthiazol-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
(2-Cyclohexylthiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive thiazole derivatives.
Mechanism of Action
The mechanism of action of (2-Cyclohexylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in binding to active sites of enzymes, enhancing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: Chloro and trifluoromethyl groups (e.g., in ) enhance electrophilic reactivity, making these compounds suitable for further derivatization. For example, (2-Chloro-5-Methylthiazol-4-yl)Methanol is a precursor for bromomethyl intermediates .
Structural vs. Functional Differences: Oxazole vs. Thiazole: The oxazole analog (Compound 10) lacks sulfur in the heterocycle, reducing electron density compared to thiazoles. This difference may influence hydrogen bonding and solubility . Positional Isomerism: (4-Chlorothiazol-5-yl)methanol and (2,4-Dichlorothiazol-5-Yl)Methanol demonstrate how chlorine substitution at different positions alters molecular symmetry and dipole moments, affecting crystallization behavior.
Synthetic Utility: Thiazole methanol derivatives are frequently intermediates in agrochemical and pharmaceutical synthesis. For instance, brominated analogs of Compound 10 (e.g., Compound 11) are reactive handles for cross-coupling reactions .
Biological Activity
(2-Cyclohexylthiazol-5-yl)methanol is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.25 g/mol. The compound features a cyclohexyl group attached to the thiazole ring at the second position and a hydroxymethyl group at the fifth position, which may influence its biological activity.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against bacteria and fungi.
- Anticancer Effects : Some thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Thiazole derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal effects observed. |
| Anticancer | Cytotoxicity against multiple cancer cell lines; potential for use in chemotherapy. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential use in treating inflammatory conditions. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives may act as inhibitors of specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Modulation : These compounds can interact with various receptors, influencing signaling pathways critical for cellular function.
- Oxidative Stress Reduction : Some studies suggest that thiazole compounds can mitigate oxidative stress, contributing to their protective effects in biological systems.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potent antimicrobial activity.
-
Anticancer Research :
- In vitro studies demonstrated that thiazole derivatives induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.
-
Anti-inflammatory Effects :
- Research on a related thiazole compound showed a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating potential anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
